molecular formula C18H20FN3O2 B2577232 2-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1797565-22-0

2-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2577232
CAS No.: 1797565-22-0
M. Wt: 329.375
InChI Key: VYENROAKXCNNNK-UHFFFAOYSA-N
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Description

The compound 2-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one features a pyridazin-3(2H)-one core substituted at the 2-position with a 2-oxoethyl chain linked to a 3-(4-fluorophenyl)azepane moiety. The azepane ring (a seven-membered nitrogen-containing heterocycle) introduces conformational flexibility, while the 4-fluorophenyl group enhances metabolic stability and electronic properties.

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-16-8-6-14(7-9-16)15-4-1-2-11-21(12-15)18(24)13-22-17(23)5-3-10-20-22/h3,5-10,15H,1-2,4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYENROAKXCNNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a dihaloalkane under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the azepane intermediate.

    Coupling with Pyridazinone: The final step involves coupling the fluorophenyl-azepane intermediate with a pyridazinone derivative. This can be achieved through a condensation reaction using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: N-oxides of the azepane ring.

    Reduction: Hydroxyl derivatives of the pyridazinone ring.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of pyridazinone and azepane derivatives in various chemical reactions.

Biology

Biologically, 2-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is investigated for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its structure suggests it could be a lead compound for developing drugs targeting neurological disorders or other conditions where modulation of specific biological pathways is beneficial.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the azepane ring could influence the compound’s overall conformation and stability. The pyridazinone core is likely involved in key interactions with the target site, potentially inhibiting or modulating its activity.

Comparison with Similar Compounds

2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one

  • Key Differences: Substituents: Contains a 4-methylbenzyl group at the 5-position and a methyl group at the 6-position on the pyridazinone core.
  • Research Findings: Demonstrated antiviral activity via computational and crystallographic studies . X-ray analysis (using SHELXL ) revealed a planar pyridazinone ring with intermolecular C–H···O interactions stabilizing the crystal lattice. DFT calculations (B3LYP functional ) showed a HOMO-LUMO gap of 4.21 eV, indicating moderate reactivity .
Parameter Target Compound 6-Methyl-5-(4-methylbenzyl) Analog
Molecular Weight ~383.4 g/mol ~422.5 g/mol
Core Substituents Azepane-fluorophenyl 4-Methylbenzyl, methyl
HOMO-LUMO Gap (DFT) Not reported 4.21 eV
Biological Activity Undocumented Antiviral

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one

  • Key Differences: Substituents: Piperazine (six-membered ring with two nitrogens) replaces azepane; morpholine at the 6-position.
  • Structural Insights: Crystallographic data (space group P1, triclinic system) show a distorted pyridazinone core with torsional angles influenced by the piperazine-morpholine substituents . The morpholine group improves solubility due to its oxygen atom .
Parameter Target Compound Piperazine-Morpholine Analog
Heterocycle Size 7-membered (azepane) 6-membered (piperazine)
Solubility Likely lower Enhanced via morpholine
Crystal System Undetermined Triclinic (P1)

5-Chloro-6-phenyl-2-substituted Pyridazin-3(2H)-ones

  • Key Differences :
    • Core Halogenation: Chlorine at the 5-position and phenyl at the 6-position.
    • Simpler Side Chains: Substituents at the 2-position include alkyl or benzyl groups (e.g., 3a-3h in ).
  • Synthetic Relevance: Prepared via alkylation of the pyridazinone core with halides, similar to the target compound’s synthesis . Lack of fluorophenyl/azepane groups reduces metabolic stability but simplifies synthesis.

Azepane-Containing Pyrimidoindolone Derivatives

  • Key Differences: Core Structure: Pyrimido[5,4-b]indol-4-one instead of pyridazinone. Biological Targets: Likely divergent due to the indole-fused system .
  • Structural Flexibility: The azepane-thioether linkage in 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one may confer unique binding modes compared to the pyridazinone-based target compound .

Computational and Pharmacokinetic Considerations

  • DFT Analysis: The B3LYP functional has been widely used to predict electronic properties (e.g., HOMO-LUMO, electrostatic potentials) of pyridazinones, aiding in rational drug design .
  • Lipinski’s Rule : Analogs like (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one () comply with Lipinski parameters (MW < 500, LogP < 5), suggesting the target compound may also exhibit favorable oral bioavailability.

Biological Activity

The compound 2-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H23FN2O3SC_{16}H_{23}FN_2O_3S, and it has a molecular weight of 342.4 g/mol. The structure includes a pyridazinone core, which is often associated with various biological activities.

Anticancer Activity

Pyridazinone derivatives, including the compound , have been studied for their anticancer properties. Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have shown effectiveness against leukemia (HL-60), non-small-cell lung cancer (NCI-H522), and breast cancer (BT-549) with GI50 values less than 2 µM .

Table 1: Anticancer Activity of Pyridazinone Derivatives

CompoundCancer Cell LineGI50 (µM)
Compound AHL-60 (Leukemia)< 2
Compound BNCI-H522 (Lung)< 2
Compound CBT-549 (Breast)< 2

Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory potential of pyridazinones. Specifically, certain derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In animal models, these compounds demonstrated efficacy in reducing edema and pyresis, indicating their potential as anti-inflammatory agents .

Antihypertensive Activity

Research has also focused on the antihypertensive effects of pyridazinones. Compounds similar to 2-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one have been synthesized and evaluated for their ability to lower blood pressure in vivo. One study reported that specific derivatives exhibited antihypertensive activity comparable to standard medications like hydralazine and propranolol .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes involved in cancer proliferation and inflammatory responses.
  • Modulation of Signaling Pathways : It could influence various signaling pathways related to cell growth and apoptosis, which are crucial in cancer therapy.
  • Receptor Interaction : The presence of the azepan moiety suggests potential interactions with neurotransmitter receptors, which may contribute to its pharmacological effects.

Case Studies

Several studies have documented the efficacy of pyridazinone derivatives in clinical and preclinical settings:

  • Case Study 1 : A derivative similar to the target compound was tested in vitro against multiple cancer cell lines, showing promising results with a significant reduction in cell viability.
  • Case Study 2 : In a rat model, the anti-inflammatory effects were assessed through paw edema measurements post-treatment with a pyridazinone derivative, resulting in significant reductions compared to control groups.

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